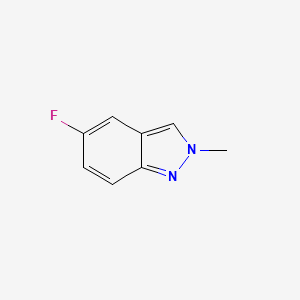

5-Fluoro-2-methyl-2H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

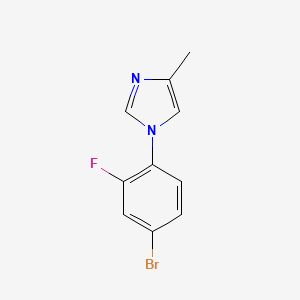

5-Fluoro-2-methyl-2H-indazole is a chemical compound with the molecular formula C8H7FN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of indazole derivatives, including this compound, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 150.15 g/mol .Chemical Reactions Analysis

Indazole derivatives, including this compound, can undergo a variety of chemical reactions. For example, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

This compound has a molecular weight of 150.15 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It also has a Rotatable Bond Count of 0. The Exact Mass and Monoisotopic Mass of the compound are 150.05932639 g/mol. The Topological Polar Surface Area is 17.8 Ų, and it has a Heavy Atom Count of 11 .Scientific Research Applications

Fluorophores Development

5-Fluoro-2-methyl-2H-indazole has been instrumental in the development of novel fluorophores. Research demonstrates the synthesis of a large library of donor-acceptor-type biheteroaryl fluorophores, termed Indazo-Fluors, showcasing continuously tunable full-color emissions, high quantum yields, and large Stokes shifts. Notably, the fluorophore Indazo-Fluor 5h has been identified as a promising reagent for in vivo mitochondria imaging due to its superior photostability and very low cytotoxicity, overcoming the limitations of commercially available mitochondria trackers (Cheng et al., 2016).

Analytical Properties and Pharmacological Activities

This compound derivatives have been identified and characterized for their analytical properties and potential pharmacological activities. This analysis includes comprehensive studies involving various techniques like LC-QTOF-MS, GC-TOF-MS, and NMR spectroscopy, marking the first reports on these compounds (Jia et al., 2017).

Cancer Imaging Agents

The compound has also been used in the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, identified as potential antitumor drugs with selective inhibitory activity against various cancer cell lines. These compounds serve as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers, offering a new avenue in cancer diagnostics and treatment (Wang et al., 2006).

Herbicide Development

The chemical has been utilized in the development of paddy field herbicides, specifically 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives. These compounds demonstrate potent herbicidal activity against a range of annual weeds and exhibit low mammalian and environmental toxicity, indicating a potential pathway for sustainable agricultural practices (Hwang et al., 2005).

Antioxidant Properties

Studies on tetrahydroindazoles prepared from 2-acetylcyclohexanone and different hydrazines have shown that these compounds possess in vitro antioxidant activity. The method used for their synthesis, involving microwave irradiation, is noted for its simplicity and environmental friendliness, making it a promising approach for the synthesis of substituted tetrahydroindazole derivatives with potential antioxidant properties (Polo et al., 2016).

Future Directions

Indazole derivatives, including 5-Fluoro-2-methyl-2H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities . The thermodynamic internal energy calculation of these tautomers points view 1 H -indazole as the predominant and stable form over 2 H -indazole .

Mechanism of Action

Target of Action

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indazole derivatives are known to exhibit a wide variety of biological properties . The late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Result of Action

Indazole derivatives are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methyl-2H-indazole plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It may also affect metabolic flux or metabolite levels.

Properties

IUPAC Name |

5-fluoro-2-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWLDIHQAIEQPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672034 |

Source

|

| Record name | 5-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208470-64-7 |

Source

|

| Record name | 5-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)